Cas no 54-59-1 (N-(3-Fluorophenyl)anthranilic acid)
N-(3-Fluorophenyl)anthranilic acid Chemical and Physical Properties
Names and Identifiers
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- N-(3-Fluorophenyl)anthranilic acid
- 2-(3-Fluorophenylamino)benzoic acid
- N-<m-Fluor-phenyl>-anthranilsaeure
- Anthranilic acid, N-(m-fluorophenyl)-
- SCHEMBL11538614
- 2-((3-Fluorophenyl)amino)benzoic acid
- Acide N-(3-flurophenyl)anthranilique [French]
- FS-1666
- BRN 2733625
- A830256
- 2-[(3-fluorophenyl)amino]benzoic acid
- Acide N-(3-flurophenyl)anthranilique
- D97799
- 2-(3-fluoroanilino)benzoic acid
- 54-59-1
- N-(3-Fluorophenyl)anthranilsaeure
- CS-0206523
- N-(3-Fluorophenyl)anthranilsaeure [German]
- AKOS009158171
- MFCD01675228
- DTXSID60968819
- Benzoic acid, 2-((3-fluorophenyl)amino)-
- N-(3-Fluorophenyl)anthranilic acid, 2-(3-Fluoroanilino)benzoic acid
- Benzoic acid, 2-[(3-fluorophenyl)amino]-
- ALBB-037292
-
- MDL: MFCD01675228
- Inchi: 1S/C13H10FNO2/c14-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,(H,16,17)
- InChI Key: HYZIDPAMLUKNIR-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)NC1C=CC=CC=1C(=O)O
Computed Properties
- Exact Mass: 231.07000
- Monoisotopic Mass: 231.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 5
- Topological Polar Surface Area: 49.3
Experimental Properties
- Density: 1.342
- Melting Point: 158 °C
- Boiling Point: 372.1 °C at 760 mmHg
- Flash Point: 178.8 °C
- PSA: 49.33000
- LogP: 3.34050
N-(3-Fluorophenyl)anthranilic acid Security Information
- Hazard Statement: Irritant
- RTECS:CB3060000
-
Hazardous Material Identification:
N-(3-Fluorophenyl)anthranilic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
N-(3-Fluorophenyl)anthranilic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 021586-1g |
N-(3-Fluorophenyl)anthranilic acid |
54-59-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 021586-5g |
N-(3-Fluorophenyl)anthranilic acid |
54-59-1 | 98% | 5g |
£29.00 | 2022-03-01 | |
| Fluorochem | 021586-10g |
N-(3-Fluorophenyl)anthranilic acid |
54-59-1 | 98% | 10g |
£53.00 | 2022-03-01 | |
| Alichem | A019095111-500g |
2-((3-Fluorophenyl)amino)benzoic acid |
54-59-1 | 95% | 500g |
$884.34 | 2023-09-01 | |
| Apollo Scientific | PC0940-2g |
2-[(3-Fluorophenyl)amino]benzoic acid |
54-59-1 | 98% | 2g |
£60.00 | 2023-09-02 | |
| Apollo Scientific | PC0940-10g |
2-[(3-Fluorophenyl)amino]benzoic acid |
54-59-1 | 98% | 10g |
£210.00 | 2023-09-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 43852-2g |
2-(3-Fluorophenylamino)benzoic acid, 98% |
54-59-1 | 98% | 2g |
¥342.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 43852-10g |
2-(3-Fluorophenylamino)benzoic acid, 98% |
54-59-1 | 98% | 10g |
¥2523.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 43852-50g |
2-(3-Fluorophenylamino)benzoic acid, 98% |
54-59-1 | 98% | 50g |
¥6225.00 | 2023-03-16 | |
| 1PlusChem | 1P003SRM-1g |
2-((3-Fluorophenyl)amino)benzoic acid |
54-59-1 | 85% | 1g |
$13.00 | 2025-02-20 |
N-(3-Fluorophenyl)anthranilic acid Related Literature
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Fang Guo,Wen Sheng Guo,Fumio Toda CrystEngComm 2003 5 45
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2. Index pages
-
An Jin,Wenming Wu,Hanli Ruan RSC Adv. 2017 7 5167
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4. 513. Stability constants of copper(II) chloride complexesD. F. C. Morris,E. L. Short J. Chem. Soc. 1962 2672
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5. 434. Factors in the formation of isomerically and optically pure alkyl halides. Part III. Alkyl rearrangements in alcohol–boron trihalide reaction systemsW. Gerrard,H. R. Hudson,W. S. Murphy J. Chem. Soc. 1964 2314
Additional information on N-(3-Fluorophenyl)anthranilic acid
Introduction to N-(3-Fluorophenyl)anthranilic Acid (CAS No. 54-59-1)
N-(3-Fluorophenyl)anthranilic acid is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug development and biochemical research. With a CAS number of 54-59-1, this compound has garnered considerable attention due to its unique structural properties and potential therapeutic benefits. This introduction delves into the compound's chemical characteristics, its role in modern research, and recent advancements where it has been utilized.
The molecular structure of N-(3-Fluorophenyl)anthranilic acid consists of an anthranilic acid core substituted with a 3-fluorophenyl group. This substitution introduces a fluorine atom, which is known to enhance the metabolic stability and binding affinity of the molecule. The presence of the fluorine atom also allows for further functionalization, making it a valuable intermediate in the synthesis of more complex pharmaceutical agents.
In recent years, N-(3-Fluorophenyl)anthranilic acid has been extensively studied for its potential in treating various neurological disorders. Research has shown that the fluorine moiety can modulate the activity of certain enzymes and receptors, thereby influencing neural pathways. For instance, studies have indicated that derivatives of this compound may have neuroprotective properties, making them promising candidates for therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.
The compound's role in drug development extends beyond neurology. It has been explored as a precursor in the synthesis of anti-inflammatory agents. The anthranilic acid moiety is well-known for its anti-inflammatory properties, and the introduction of the 3-fluorophenyl group enhances these effects by improving bioavailability and reducing side effects. Recent clinical trials have demonstrated promising results when N-(3-Fluorophenyl)anthranilic acid derivatives are used in combination with other therapeutic agents to manage chronic inflammatory conditions.
Moreover, N-(3-Fluorophenyl)anthranilic acid has found applications in oncology research. The fluorine atom's ability to interfere with DNA replication and repair mechanisms makes it an attractive component in anticancer drug design. Researchers have synthesized several analogs of this compound that exhibit significant cytotoxic effects on cancer cells while maintaining lower toxicity towards healthy cells. These findings have opened new avenues for developing more effective and targeted cancer treatments.
The synthesis of N-(3-Fluorophenyl)anthranilic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. The use of these methods not only ensures the quality of the final product but also allows for scalability, making it feasible for industrial production.
In conclusion, N-(3-Fluorophenyl)anthranilic acid (CAS No. 54-59-1) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features and functional properties make it a valuable tool in addressing various health challenges, from neurological disorders to cancer. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in advancing medical science.
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